Bromodifluoroacetyl bromide
Overview
Description
Bromodifluoroacetyl bromide is an organobromine compound with the molecular formula C2Br2F2O. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of both bromine and fluorine atoms, making it a valuable reagent in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: Bromodifluoroacetyl bromide can be synthesized through the conversion of 1,1-difluoro-1,2-dibromodihaloethane using oleum with a sulfur trioxide concentration of 50-70%. The reaction involves the continuous extraction of bromodifluoroacetyl halide from the reaction medium, which is then reacted with either an alcohol or water .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of oleum and continuous extraction techniques are critical to the efficiency of the industrial process .
Chemical Reactions Analysis
Types of Reactions: Bromodifluoroacetyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with alkenes and alkynes.
Oxidation and Reduction Reactions: Although less common, it can be involved in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Alcohols, amines, and thiols are common nucleophiles used in substitution reactions.
Catalysts: Lewis acids such as aluminum chloride can be used to facilitate certain reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, reacting this compound with an alcohol can produce esters, while reaction with amines can yield amides .
Scientific Research Applications
Bromodifluoroacetyl bromide has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules for research purposes.
Medicine: It serves as an intermediate in the synthesis of biologically active molecules.
Industry: this compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of bromodifluoroacetyl bromide involves its reactivity with nucleophiles. The presence of electron-withdrawing fluorine atoms makes the carbonyl carbon highly electrophilic, facilitating nucleophilic attack. This reactivity is exploited in various synthetic applications to form carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds .
Comparison with Similar Compounds
Bromodifluoroacetyl chloride: Similar in structure but contains a chlorine atom instead of a bromine atom.
Difluoroacetyl bromide: Lacks the second bromine atom, making it less reactive.
Trifluoroacetyl bromide: Contains three fluorine atoms, resulting in different reactivity and applications
Uniqueness: Bromodifluoroacetyl bromide is unique due to its combination of bromine and fluorine atoms, which imparts high reactivity and versatility in chemical synthesis. Its ability to participate in a wide range of reactions makes it a valuable reagent in both academic and industrial research .
Properties
IUPAC Name |
2-bromo-2,2-difluoroacetyl bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Br2F2O/c3-1(7)2(4,5)6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRTUTWXODRBCOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(F)(F)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Br2F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371235 | |
Record name | 2-bromo-2,2-difluoroacetyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.83 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1796-12-9 | |
Record name | 2-bromo-2,2-difluoroacetyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30371235 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromodifluoroacetyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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